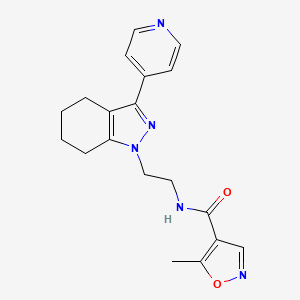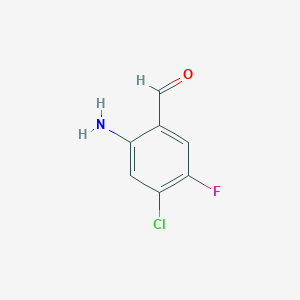
4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group
Vorbereitungsmethoden
The synthesis of 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: Starting with a thiophene precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation reaction: The brominated thiophene is then reacted with an amine derivative, such as 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)aniline, under suitable conditions to form the carboxamide linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Studies: The compound may be used in biochemical assays to study enzyme interactions and inhibition.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide include:
4-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide: This compound has a similar thiophene core but different substituents, leading to variations in its chemical and biological properties.
4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
4-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-22-7-6-18-15(20)8-11-2-4-13(5-3-11)19-16(21)14-9-12(17)10-23-14/h2-5,9-10H,6-8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHJVXOWIXGUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2980661.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2980662.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)
![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)
![3-amino-N-(benzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2980668.png)
![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2980669.png)
![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2980670.png)
![2-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2980672.png)




![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)

